REACTION_CXSMILES
|
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][OH:11].[ClH:12]>C1(C)C=CC=CC=1>[ClH:12].[C:2]1([CH2:1][C:8](=[NH:9])[O:11][CH3:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|
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Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
With cooling
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Type
|
TEMPERATURE
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Details
|
the mixture was maintained under the same conditions overnight (26 hours)
|
Duration
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26 h
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Type
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FILTRATION
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Details
|
The resulting white slurry was filtered cold
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)CC(OC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.8 g | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |